Cyclopentane-1,2-diamine

CAS No.: 41330-23-8

Cat. No.: VC1611152

Molecular Formula: C5H12N2

Molecular Weight: 100.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41330-23-8 |

|---|---|

| Molecular Formula | C5H12N2 |

| Molecular Weight | 100.16 g/mol |

| IUPAC Name | cyclopentane-1,2-diamine |

| Standard InChI | InChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2 |

| Standard InChI Key | MYJQGGALXPHWLV-UHFFFAOYSA-N |

| SMILES | C1CC(C(C1)N)N |

| Canonical SMILES | C1CC(C(C1)N)N |

Introduction

Chemical Properties and Structure

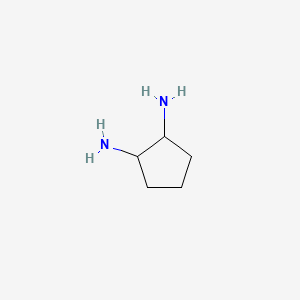

Cyclopentane-1,2-diamine consists of a cyclopentane ring with two amine groups attached at adjacent carbon atoms. The compound exists in different stereoisomeric forms depending on the spatial arrangement of the amine groups relative to the cyclopentane ring.

Basic Properties

The basic molecular and physical properties of cyclopentane-1,2-diamine are summarized in Table 1.

Table 1: Basic Properties of Cyclopentane-1,2-diamine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₂N₂ | |

| Molecular Weight | 100.16 g/mol | |

| XLogP3-AA | -0.7 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 100.100048391 Da |

The compound features a five-membered cyclopentane ring that provides a rigid scaffold for the two amine functional groups. This structural rigidity is reflected in the rotatable bond count of zero, indicating the conformational constraints imposed by the cyclic structure . The negative XLogP3-AA value (-0.7) suggests relatively good water solubility, which is consistent with the presence of two amine groups capable of hydrogen bonding .

Derivatives and Salt Forms

Cyclopentane-1,2-diamine is often utilized and stored in the form of its salts due to the instability of the free base. Common salt forms include:

-

Cyclopentane-1,2-diamine dihydrochloride (CAS: 121187-63-1) with a molecular formula of C₅H₁₄Cl₂N₂ and molecular weight of 173.08 g/mol .

-

Cyclopentane-1,2-diamine hydrochloride (CAS: 99363-25-4) with a molecular formula of C₅H₁₃ClN₂ and molecular weight of 136.62 g/mol .

These salt forms exhibit enhanced stability compared to the free base and are therefore preferable for storage and handling purposes. The dihydrochloride salt form is particularly notable for its stability and is thus commonly used in laboratory settings and commercial applications .

Stereochemistry

Isomeric Forms

Cyclopentane-1,2-diamine can exist in two main configurational isomers: cis and trans. These isomers differ in the spatial arrangement of the amine groups relative to the cyclopentane ring plane.

In the cis isomer, both amine groups are positioned on the same side of the cyclopentane ring plane. Conversely, in the trans isomer, the amine groups are positioned on opposite sides of the cyclopentane ring plane. This structural difference significantly impacts the chemical properties and applications of each isomer .

Enantiomers

The trans isomer of cyclopentane-1,2-diamine possesses two stereogenic centers, resulting in two enantiomeric forms: (1R,2R) and (1S,2S). These enantiomers are mirror images of each other and display identical physical properties except for their interaction with plane-polarized light and chiral environments .

The specific enantiomer (1S,2S)-cyclopentane-1,2-diamine (CAS: 77255-03-9) has been particularly well-studied and characterized . Due to the compound's chirality, the enantiomerically pure forms are especially valuable in asymmetric synthesis and as components of chiral catalysts and ligands .

Synthesis Methods

The synthesis of cyclopentane-1,2-diamine and its derivatives has evolved significantly over time, with various approaches developed to address challenges related to stereoselectivity and yield.

Biocatalytic Approaches

Biocatalytic methods represent a significant advancement in the synthesis of enantiomerically pure cyclopentane-1,2-diamine derivatives. These approaches harness enzymatic processes to achieve high stereoselectivity under mild conditions.

Lipase-Catalyzed Resolution

One notable method involves lipase-catalyzed double monoaminolysis of dimethyl malonate by (±)-trans-cyclopentane-1,2-diamine. This sequential resolution process yields an enantiopure bis(amidoester), which can subsequently be transformed into optically active polyamines . This approach offers an effective route to obtaining enantiomerically enriched forms of the diamine.

Another biocatalytic strategy involves the synthesis of optically active trans-N,N-dialkylcyclopentane-1,2-diamines from their racemic trans-2-(N,N-dialkylamino)cyclopentanol precursors. This method employs a one-pot stereospecific transformation of the racemic amino alcohols into racemic diamines, followed by kinetic resolution using lipase-B from Candida antarctica-catalyzed acylation reactions . The careful selection of alkyl substituents and derivatization strategies enables the preparation of various optically active trans-cyclopentane-1,2-diamine derivatives .

Enzymatic Resolution from Aminocyclopentanol

An alternative approach to obtaining both enantiomers of cyclopentane-1,2-diamine involves starting from enantiopure (+)- or (−)-2-aminocyclopentanol, which can be prepared by enzymatic resolution. This method provides access to either enantiomer of the diamine with high optical purity .

Organophotoredox-Catalyzed Approaches

Recent advancements in synthetic methodologies have introduced organophotoredox-catalyzed approaches for the diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives.

A notable example is the highly diastereoselective [3 + 2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides. This transformation is facilitated by a dual catalyst system consisting of Eosin Y and Binol-derived phosphoric acid, with triethylamine (Et₃N) as an additive . This method enables access to diverse cis-cyclopentane-1,2-diamine derivatives with high stereoselectivity and represents a significant advancement in the synthetic toolbox for this compound class .

Applications

Chiral Ligands and Catalysts

One of the most significant applications of cyclopentane-1,2-diamine, particularly in its enantiomerically pure forms, is in the development of chiral ligands and catalysts for asymmetric synthesis. The rigid cyclopentane scaffold combined with the diamine functionality provides an excellent framework for designing catalysts with defined spatial arrangements of coordinating groups .

These catalysts have demonstrated utility in various asymmetric transformations, including aldol reactions, Michael additions, and hydrogenation processes. The stereochemical properties of the diamine component play a crucial role in controlling the stereoselectivity of these catalytic processes .

Chiral Solvating Agents

Cyclopentane-1,2-diamine derivatives have been explored as chiral solvating agents (CSAs) for the NMR enantiodiscrimination of chiral carboxylic acids. Studies have investigated the structural variables that control the ability of these compounds to differentiate between enantiomers in NMR experiments . This application leverages the diamine's chiral environment to induce distinct chemical shifts for different enantiomers of a substrate, enabling their analysis by NMR spectroscopy.

Pharmaceutical and Biological Applications

The unique structural features of cyclopentane-1,2-diamine make it a valuable scaffold for the development of bioactive compounds. Recent research has explored its incorporation into molecules with potential pharmaceutical applications, including receptor ligands and enzyme inhibitors .

The compound's ability to serve as a building block for more complex molecules with defined stereochemistry contributes to its utility in medicinal chemistry and drug discovery efforts. Particularly, derivatives of this diamine have shown promise in the development of compounds with biological activity .

Historical Context and Recent Developments

Despite its early description, trans-cyclopentane-1,2-diamine was historically underutilized compared to its higher homologue trans-cyclohexane-1,2-diamine, which has been extensively employed in the synthesis of ligands and receptors . Several factors contributed to this limited usage, including the compound's non-commercial availability, extreme instability, and the complexity of classical synthetic approaches .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume